molecular formula C12H17NO B2384970 3-{[(1-Cyclopropylethyl)amino]methyl}phenol CAS No. 1154734-06-1

3-{[(1-Cyclopropylethyl)amino]methyl}phenol

Cat. No.: B2384970
CAS No.: 1154734-06-1
M. Wt: 191.274
InChI Key: BCRVUHIMXVHONU-UHFFFAOYSA-N
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Description

3-{[(1-Cyclopropylethyl)amino]methyl}phenol is an organic compound with the molecular formula C12H17NO It is characterized by the presence of a phenol group, an amino group attached to a cyclopropylethyl moiety, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-Cyclopropylethyl)amino]methyl}phenol typically involves the reaction of 3-hydroxybenzaldehyde with 1-cyclopropylethylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 3-hydroxybenzaldehyde and 1-cyclopropylethylamine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of a reducing agent like sodium borohydride.

    Procedure: The starting materials are mixed in the solvent, and the reducing agent is added slowly to the reaction mixture. The reaction is allowed to proceed at room temperature or slightly elevated temperatures until the completion of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(1-Cyclopropylethyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Various amine derivatives.

    Substitution: Nitrated, sulfonated, and halogenated phenolic compounds.

Scientific Research Applications

3-{[(1-Cyclopropylethyl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-{[(1-Cyclopropylethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with various targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-{[(1-Cyclopropylmethyl)amino]methyl}phenol: Similar structure but with a cyclopropylmethyl group instead of a cyclopropylethyl group.

    3-{[(1-Cyclopropylethyl)amino]methyl}aniline: Similar structure but with an aniline group instead of a phenol group.

    3-{[(1-Cyclopropylethyl)amino]methyl}benzene: Similar structure but without the hydroxyl group.

Uniqueness

3-{[(1-Cyclopropylethyl)amino]methyl}phenol is unique due to the presence of both a phenol group and a cyclopropylethylamino group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(1-cyclopropylethylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(11-5-6-11)13-8-10-3-2-4-12(14)7-10/h2-4,7,9,11,13-14H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRVUHIMXVHONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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